6-Thioguanine 6-Thioguanine 6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
Thioguanine anhydrous is an Antimetabolite.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name: Vulcanchem
CAS No.: 154-42-7
VCID: VC0548646
InChI: InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
SMILES: C1=NC2=C(N1)C(=S)N=C(N2)N
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol

6-Thioguanine

CAS No.: 154-42-7

VCID: VC0548646

Molecular Formula: C5H5N5S

Molecular Weight: 167.19 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

6-Thioguanine - 154-42-7

Description

6-Thioguanine, also known as thioguanine, is a medication that belongs to the class of antimetabolites. It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myeloid leukemia (CML) . Additionally, it is utilized in managing inflammatory bowel diseases such as ulcerative colitis and psoriasis . The chemical name of 6-thioguanine is 2-amino-6-mercaptopurine, and it acts as a purine analogue, disrupting DNA and RNA synthesis .

Mechanism of Action

6-Thioguanine functions by being converted intracellularly into its active metabolites, thioguanosine monophosphate (TGMP), thioguanosine diphosphate (TGDP), and thioguanosine triphosphate (TGTP), collectively known as 6-thioguanine nucleotides (6-TGN) . These metabolites are incorporated into DNA during the synthesis phase, leading to cytotoxic effects on rapidly dividing cells . The incorporation disrupts normal nucleotide synthesis, thereby inhibiting cell proliferation .

Medical Uses

6-Thioguanine is used in the treatment of several medical conditions:

  • Leukemias: It is effective against acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myeloid leukemia (CML) .

  • Inflammatory Bowel Disease: Used in managing ulcerative colitis .

  • Psoriasis: Effective in treating this skin condition .

  • Colorectal Cancer: Research suggests potential use in mice resistant to immunotherapy .

Side Effects

Common side effects of 6-thioguanine include:

  • Bone Marrow Suppression: Manifests as leukopenia, neutropenia, thrombocytopenia, and anemia .

  • Liver Problems: Hepatotoxicity, including veno-occlusive disease (VOD) and nodular regenerative hyperplasia (NRH) .

  • Gastrointestinal Issues: Anorexia, nausea, and vomiting .

Pharmacokinetics

6-Thioguanine is administered orally. Its bioavailability can vary depending on the formulation, but it is generally well absorbed . The active metabolites, 6-TGN, are responsible for its therapeutic effects and are monitored to ensure optimal dosing and minimize toxicity .

Research Findings

Recent studies suggest that 6-thioguanine may have unrealized potential in cancer therapy, particularly when combined with other agents or used in specific tumor types lacking certain enzymes . For instance, it has been proposed for treating cancers with a high frequency of methylthioadenosine phosphorylase (MTAP) deficiency, where pretreatment with methylthioadenosine (MTA) can enhance its efficacy and safety .

Data Table: Common Side Effects and Uses of 6-Thioguanine

Medical UseCommon Side Effects
Leukemias (AML, ALL, CML)Bone Marrow Suppression, Liver Problems
Ulcerative ColitisGastrointestinal Issues, Hepatotoxicity
PsoriasisAnorexia, Nausea, Vomiting
Colorectal Cancer (in mice)Not fully established in humans
CAS No. 154-42-7
Product Name 6-Thioguanine
Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
IUPAC Name 2-amino-3,7-dihydropurine-6-thione
Standard InChI InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Standard InChIKey WYWHKKSPHMUBEB-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1)C(=NC(=N2)N)S
SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Canonical SMILES C1=NC2=C(N1)C(=S)N=C(N2)N
Colorform NEEDLES FROM WATER
YELLOW, CRYSTALLINE POWDER
Melting Point greater than 680 °F (NTP, 1992)
>360 °C
GREATER THAN 360 °C
> 360 °C
Physical Description 6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Solid
Purity >98%
Related CAS 5580-03-0 (hemihydrate)
76078-67-6 (mono-Na salt)
Shelf Life Bulk: The compound was stable in solid form at room temperature in the absence of moisture. Solution: Alkaline solutions slowly undergo decomposition. Alkaline solutions should not be heated above 37 °C.
Solubility less than 1 mg/mL at 73 °F (NTP, 1992)
INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES
8.34e-01 g/L
Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tabloid; Tabloid brand thioguanine; Tioguanine. Foreign brand names: Lanvis; Tioguanin. Abbreviations: 6TG; TG. Code names: BW 5071; Wellcome U3B; WR1141; X 27. Chemical structure names: * 2Amino 6MP; * 2Amino17dihydro6Hpurine6thione; * 2Amino6mercaptopurine; * 2Amino6purinethiol; * 2Aminopurin6thiol; * 2Aminopurine6(1H)thione; * 2Aminopurine6thiol; * 6 Mercaptoguanine; * 6 Thioguanine; * 6HPurine6thione 2amino17dihydro (9CI); * 6Mercapto2aminopurine; * 6mercaptoguanine; * 6thioguanine.
Reference 1: Ren X, Xu YZ, Karran P. Photo-oxidation of 6-Thioguanine by UVA: The Formation of Addition Products with Low Molecular Weight Thiol Compounds. Photochem Photobiol. 2010 Jun 21. [Epub ahead of print] PubMed PMID: 20573042. 2: Ren X, Li F, Jeffs G, Zhang X, Xu YZ, Karran P. Guanine sulphinate is a major stable product of photochemical oxidation of DNA 6-thioguanine by UVA irradiation. Nucleic Acids Res. 2010 Apr;38(6):1832-40. Epub 2009 Dec 21. PubMed PMID: 20026585; PubMed Central PMCID: PMC2847230. 3: Brem R, Li F, Karran P. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Res. 2009 Apr;37(6):1951-61. Epub 2009 Feb 10. PubMed PMID: 19208641; PubMed Central PMCID: PMC2665240. 4: Hawwa AF, Millership JS, Collier PS, Vandenbroeck K, McCarthy A, Dempsey S, Cairns C, Collins J, Rodgers C, McElnay JC. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. Br J Clin Pharmacol. 2008 Oct;66(4):517-28. Epub 2008 Jun 28. PubMed PMID: 18662289; PubMed Central PMCID: PMC2561120. 5: Vethe NT, Bremer S, Bergan S. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine. Scand J Clin Lab Invest. 2008;68(4):277-85. PubMed PMID: 18609073. 6: Krishnamurthy P, Schwab M, Takenaka K, Nachagari D, Morgan J, Leslie M, Du W, Boyd K, Cheok M, Nakauchi H, Marzolini C, Kim RB, Poonkuzhali B, Schuetz E, Evans W, Relling M, Schuetz JD. Transporter-mediated protection against thiopurine-induced hematopoietic toxicity. Cancer Res. 2008 Jul 1;68(13):4983-9. PubMed PMID: 18593894. 7: Yuan B, Wang Y. Mutagenic and cytotoxic properties of 6-thioguanine, S6-methylthioguanine, and guanine-S6-sulfonic acid. J Biol Chem. 2008 Aug 29;283(35):23665-70. Epub 2008 Jun 30. PubMed PMID: 18591241. 8: Zeng X, Kinsella TJ. Mammalian target of rapamycin and S6 kinase 1 positively regulate 6-thioguanine-induced autophagy. Cancer Res. 2008 Apr 1;68(7):2384-90. PubMed PMID: 18381446. 9: Saczewski F, Maruszak M, Bednarski PJ. Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Arch Pharm (Weinheim). 2008 Feb;341(2):121-5. PubMed PMID: 18186543. 10: Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007 May 18;8:8. PubMed PMID: 17511860; PubMed Central PMCID: PMC1885804.
PubChem Compound 2723601
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :